molecular formula C9H14O B106554 2,2,5,5-Tetramethylcyclopent-3-en-1-one CAS No. 81396-36-3

2,2,5,5-Tetramethylcyclopent-3-en-1-one

Cat. No.: B106554
CAS No.: 81396-36-3
M. Wt: 138.21 g/mol
InChI Key: YGEABPQEKJPPGB-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethylcyclopent-3-en-1-one is an organic compound with the molecular formula C9H14O It is a derivative of cyclopentenone, characterized by the presence of four methyl groups at the 2 and 5 positions of the cyclopentenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-Tetramethylcyclopent-3-en-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of 2,2,5,5-tetramethylcyclopentanone with a dehydrating agent to form the desired cyclopentenone derivative. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2,5,5-Tetramethylcyclopent-3-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,2,5,5-Tetramethylcyclopent-3-en-1-one has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethylcyclopent-3-en-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of protein function .

Comparison with Similar Compounds

  • 2,3,4,5-Tetramethyl-2-cyclopentenone
  • 1,2-Cyclopentanedione, 3,3,5,5-tetramethyl-
  • Cyclopenten-4-one, 1,2,3,3-tetramethyl-

Comparison: 2,2,5,5-Tetramethylcyclopent-3-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity in oxidation and reduction reactions, as well as unique biological activities .

Properties

IUPAC Name

2,2,5,5-tetramethylcyclopent-3-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-8(2)5-6-9(3,4)7(8)10/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEABPQEKJPPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC(C1=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340546
Record name 3-Cyclopenten-1-one, 2,2,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81396-36-3
Record name 3-Cyclopenten-1-one, 2,2,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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